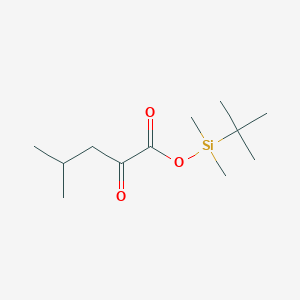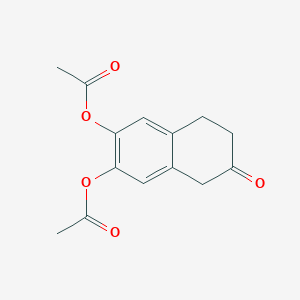methanone CAS No. 90019-28-6](/img/structure/B14365627.png)
[3-Bromo-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is a complex organic compound that features a bromine, a methylamino group, a nitro group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the bromine, methylamino, nitro, and fluorophenyl groups. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using brominating agents such as bromine or N-bromosuccinimide.
Amination: Introduction of the methylamino group through reactions with methylamine.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents like fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(methylamino)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amination: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, methylamino, nitro, and fluorophenyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
[3-Bromo-2-fluorophenyl]methanamine: Similar structure but lacks the nitro and methylamino groups.
[2-Fluoro-4-methylphenyl]methanone: Similar structure but lacks the bromine and nitro groups.
[3-Bromo-2-nitrophenyl]methanone: Similar structure but lacks the fluorophenyl and methylamino groups.
Uniqueness
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
90019-28-6 |
|---|---|
Fórmula molecular |
C14H10BrFN2O3 |
Peso molecular |
353.14 g/mol |
Nombre IUPAC |
[3-bromo-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3 |
Clave InChI |
YFZKUMAERUXUIG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
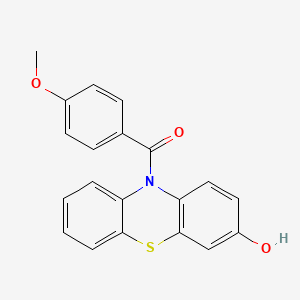
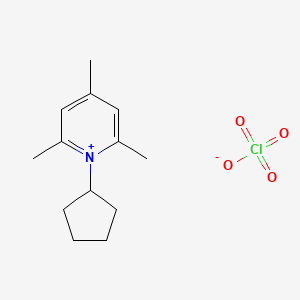


![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
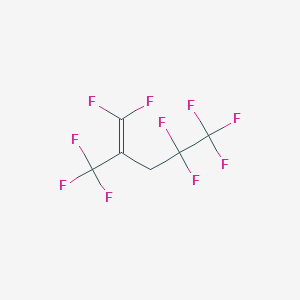
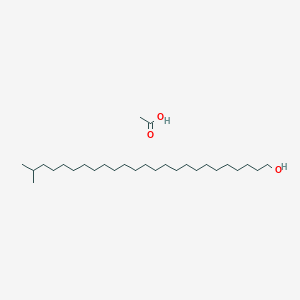
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
